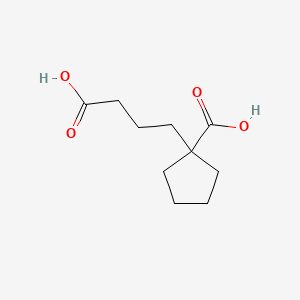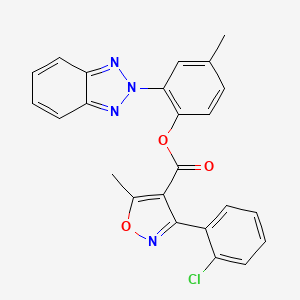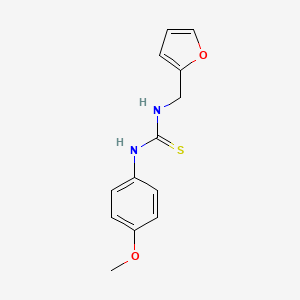
1-(3-carboxypropyl)cyclopentanecarboxylic acid
説明
1-(3-carboxypropyl)cyclopentanecarboxylic acid, also known as CPPC, is a cyclic amino acid derivative that has recently gained attention in the scientific community due to its potential applications in various fields. CPPC is a chiral molecule that exists in two enantiomeric forms, L-CPPC, and D-CPPC, with L-CPPC being the more biologically active form.
科学的研究の応用
1-(3-carboxypropyl)cyclopentanecarboxylic acid has been shown to have potential applications in various fields of scientific research. In the field of medicinal chemistry, 1-(3-carboxypropyl)cyclopentanecarboxylic acid has been investigated for its potential use as a drug scaffold due to its unique structure and ability to interact with biological targets. 1-(3-carboxypropyl)cyclopentanecarboxylic acid has also been studied for its potential use as a chiral building block in the synthesis of biologically active compounds.
作用機序
The mechanism of action of 1-(3-carboxypropyl)cyclopentanecarboxylic acid is not fully understood, but it is believed to interact with various biological targets through hydrogen bonding and other non-covalent interactions. 1-(3-carboxypropyl)cyclopentanecarboxylic acid has been shown to interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.
Biochemical and Physiological Effects:
1-(3-carboxypropyl)cyclopentanecarboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(3-carboxypropyl)cyclopentanecarboxylic acid can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. 1-(3-carboxypropyl)cyclopentanecarboxylic acid has also been shown to inhibit the growth of cancer cells in vitro, although the mechanism of this effect is not fully understood.
実験室実験の利点と制限
1-(3-carboxypropyl)cyclopentanecarboxylic acid has several advantages for use in lab experiments. It is a relatively simple molecule to synthesize, and it is available in high purity and yield. 1-(3-carboxypropyl)cyclopentanecarboxylic acid is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, one limitation of 1-(3-carboxypropyl)cyclopentanecarboxylic acid is that it is a chiral molecule, which can complicate experimental design and data interpretation.
将来の方向性
There are several future directions for research on 1-(3-carboxypropyl)cyclopentanecarboxylic acid. One area of interest is the development of 1-(3-carboxypropyl)cyclopentanecarboxylic acid-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Another area of interest is the use of 1-(3-carboxypropyl)cyclopentanecarboxylic acid as a chiral building block in the synthesis of biologically active compounds. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-carboxypropyl)cyclopentanecarboxylic acid and its interactions with biological targets.
合成法
1-(3-carboxypropyl)cyclopentanecarboxylic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of cyclopentanone with ethyl bromoacetate, followed by hydrolysis and decarboxylation to yield 1-bromo-3-carboxypropylcyclopentane. This intermediate is then reacted with ammonia to yield 1-(3-carboxypropyl)cyclopentanecarboxylic acid in high yield and purity.
特性
IUPAC Name |
1-(3-carboxypropyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-8(12)4-3-7-10(9(13)14)5-1-2-6-10/h1-7H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDTXONWPPWOIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CCCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80867411 | |
| Record name | 1-(3-Carboxypropyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Carboxypropyl)cyclopentanecarboxylic acid | |
CAS RN |
6274-52-8 | |
| Record name | 1-Carboxycyclopentanebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6274-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MLS002608046 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205003.png)
![1-[6-(4-chloro-2,6-dimethylphenoxy)hexyl]piperidine](/img/structure/B5205010.png)
![N-(2-furylmethyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5205023.png)
![5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5205028.png)
![3-methyl-N-(2,2,2-trichloro-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5205036.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5205041.png)

![4-{[(2-hydroxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5205086.png)

![2-({2-[(2-anilino-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}amino)-2-oxoethyl diethyldithiocarbamate](/img/structure/B5205099.png)
![1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one](/img/structure/B5205103.png)
![methyl 4-[({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)amino]butanoate](/img/structure/B5205104.png)

![ethyl 6-methyl-2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205117.png)